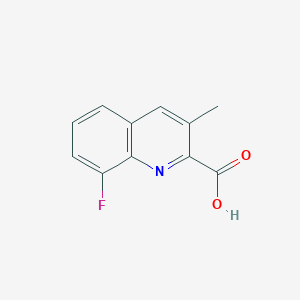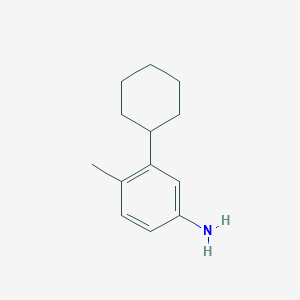
3-Cyclohexyl-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-4-methylaniline is an organic compound belonging to the class of anilines It features a cyclohexyl group attached to the third carbon and a methyl group attached to the fourth carbon of the aniline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-4-methylaniline can be achieved through several methods. One common approach involves the nitration of cyclohexylbenzene followed by reduction. The nitration step introduces a nitro group, which is subsequently reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation techniques. This method is favored for its efficiency and scalability. The process typically involves the use of a metal catalyst, such as palladium or platinum, under high-pressure hydrogen gas to achieve the reduction of the nitro group to an amine group .
化学反应分析
Types of Reactions: 3-Cyclohexyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated anilines or other substituted derivatives.
科学研究应用
3-Cyclohexyl-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 3-Cyclohexyl-4-methylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Aniline: The parent compound of 3-Cyclohexyl-4-methylaniline, featuring a simple aromatic amine structure.
Cyclohexylamine: Similar in structure but lacks the aromatic ring.
4-Methylaniline: Contains a methyl group on the aromatic ring but lacks the cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both cyclohexyl and methyl groups on the aniline ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
3-cyclohexyl-4-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |
InChI 键 |
FHALAAXWXLHRFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide](/img/structure/B13225355.png)
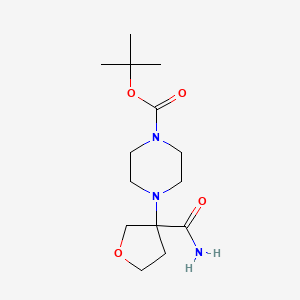
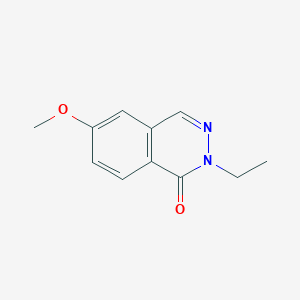

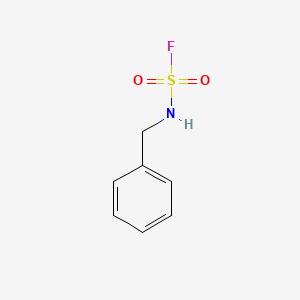
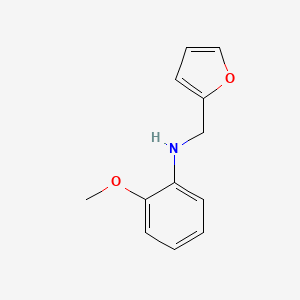
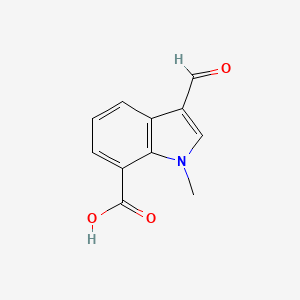
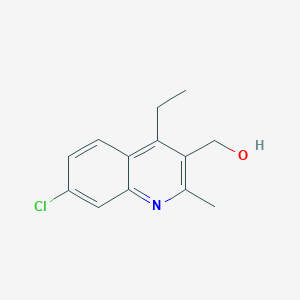

![2-[(4-Bromo-2-fluorophenyl)methanesulfonyl]acetic acid](/img/structure/B13225422.png)
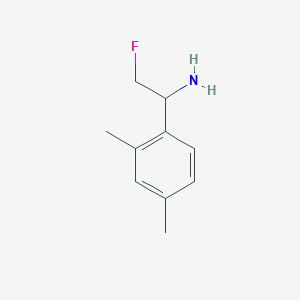
![3-[(3-Methylthiophen-2-yl)methyl]pyrrolidine](/img/structure/B13225431.png)

